molecular formula C19H25Cl2N5OS B2497214 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1329871-93-3

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2497214
CAS No.: 1329871-93-3
M. Wt: 442.4
InChI Key: YBSXTJDWDNOMLF-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule designed for preclinical research. It features a benzothiazole core, a scaffold recognized for its wide range of biological activities and presence in many pharmacologically active compounds . This structural motif is often explored in medicinal chemistry for its potential interactions with various biological targets. The molecular architecture of this compound integrates a 1,5-dimethyl-1H-pyrazole group, a heterocycle commonly found in compounds investigated as kinase inhibitors . The inclusion of a diethylaminoethyl side chain, presented as a hydrochloride salt to enhance solubility and bioavailability, suggests potential for central nervous system (CNS) activity or interaction with aminergic receptors. The specific mechanism of action, cellular targets, and metabolic profile of this compound are areas for ongoing investigation. It is supplied as a high-purity material to ensure reproducible results in assay development, high-throughput screening, and lead optimization studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5OS.ClH/c1-5-24(6-2)9-10-25(18(26)16-11-13(3)23(4)22-16)19-21-15-8-7-14(20)12-17(15)27-19;/h7-8,11-12H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSXTJDWDNOMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=NN(C(=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Substitution Reaction: The chloro group on the benzothiazole ring is substituted with a diethylaminoethyl group using a nucleophilic substitution reaction.

    Pyrazole Ring Formation: The pyrazole ring is formed by reacting the intermediate with hydrazine and a suitable diketone.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The target compound and analogs like 3a–3e () share a pyrazole carboxamide backbone. Key differences lie in substituents:

Compound Substituents (R1, R2, R3) Molecular Formula Molecular Weight Melting Point (°C)
Target Compound 6-Cl-benzothiazole, 1,5-dimethyl, diethylaminoethyl C22H26ClN5OS·HCl 504.44 (HCl salt) Not reported
3a () Phenyl, 4-cyano-1-phenyl C21H15ClN6O 402.83 133–135
3b () 4-Cl-phenyl, 4-cyano-1-phenyl C21H14Cl2N6O 437.27 171–172
3c () p-Tolyl, 4-cyano-1-phenyl C22H17ClN6O 416.86 123–125

Key Observations :

  • Benzothiazole vs.
  • Diethylaminoethyl Group: This substituent enhances hydrophilicity (via protonation as a hydrochloride salt), contrasting with the cyano groups in 3a–3e, which are electron-withdrawing and reduce solubility .
  • Chlorine Positioning : The target’s 6-Cl-benzothiazole may confer distinct electronic effects compared to the 5-Cl-pyrazole in 3a–3e , influencing reactivity and binding affinity.

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound improves aqueous solubility, critical for bioavailability. In contrast, 3a–3e (neutral molecules with cyano/aryl groups) exhibit lower polarity and solubility .
  • Thermal Stability : Higher melting points in 3b (171–172°C) and 3d (181–183°C) suggest that chloro and fluoro substituents enhance crystallinity. The target’s melting point remains uncharacterized but may differ due to its ionic form .

Implications of Structural Differences

Pharmacological Potential

  • Benzothiazole Moiety: Benzothiazoles are known for antimicrobial and antitumor activity. This group may expand the target’s therapeutic scope compared to 3a–3e, which lack heterocyclic diversity .
  • Diethylaminoethyl Group: This substituent could facilitate membrane penetration or receptor binding, a feature absent in 3a–3e.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic organic compound with potential biological activity. Its structure incorporates a benzothiazole moiety and a pyrazole derivative, suggesting diverse pharmacological properties. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20H22ClN3O2S, with a molecular weight of 405.92 g/mol. The presence of functional groups such as benzothiazole and pyrazole indicates potential interactions with various biological targets.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide have demonstrated activity against various bacterial strains. A study indicated that similar benzothiazole compounds displayed minimum inhibitory concentration (MIC) values as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. In vitro studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation. For example, compounds in the same class have shown IC50 values in the micromolar range against several cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Effects

Benzothiazole derivatives have also been explored for their anti-inflammatory properties. Research has identified that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro. This suggests that N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide could potentially be developed for treating inflammatory conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate the activity of certain kinases and transcription factors involved in cellular signaling pathways. The binding affinity to these targets can lead to alterations in enzyme activity or receptor signaling, contributing to its therapeutic effects.

Case Studies

StudyFindings
Study 1Investigated the antimicrobial effects of benzothiazole derivatives; found significant activity against E. coli and S. aureus with MIC values around 10 μg/mL .
Study 2Explored anticancer properties; demonstrated that similar compounds inhibited proliferation in HCT116 cancer cells with IC50 values ranging from 0.5 to 10 µM .
Study 3Evaluated anti-inflammatory potential; compounds showed inhibition of TNF-alpha production in macrophages .

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